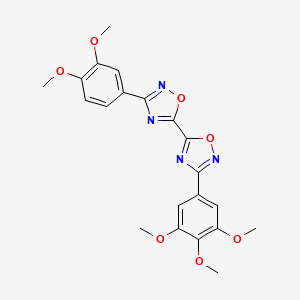

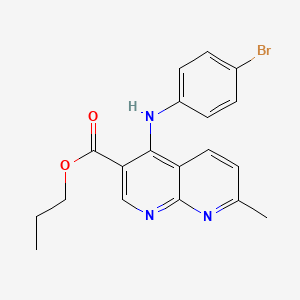

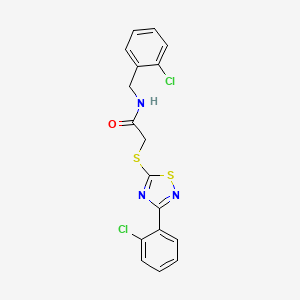

![molecular formula C21H20N4O3 B2551482 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1903437-50-2](/img/structure/B2551482.png)

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological and medicinal applications. While the specific compound is not directly mentioned in the provided papers, similar structures such as benzamides and pyrazole derivatives are frequently synthesized for their biological activities, including interactions with various enzymes and potential applications in drug discovery .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and building up the complexity through various chemical transformations. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of antipyrine as a starting material, which is a compound of interest in drug chemistry . Similarly, the synthesis of related pyrazole and oxazepine derivatives has been reported, which may involve catalyst-free synthesis, 1,3-dipolar cycloaddition, and rearrangement, or palladium-catalyzed oxidative aminocarbonylation-cyclization .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the X-ray structure characterization of antipyrine derivatives has revealed the importance of hydrogen bonding and π-interactions in stabilizing the crystal packing . Similarly, the structure of pyrazole derivatives has been confirmed by single-crystal X-ray diffraction studies, which also show the presence of intramolecular hydrogen bonds and π-π stacking interactions contributing to the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. Benzamide and pyrazole derivatives often exhibit a range of chemical reactions, including interactions with enzymes and other proteins. For instance, benzamide derivatives have been screened for their inhibitory potential against various alkaline phosphatases and ecto-5'-nucleotidases, suggesting that these compounds can bind nucleotide protein targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are typically influenced by their molecular structure. For example, the solid-state structures of antipyrine derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that the molecular sheets are primarily formed by hydrogen bonds, and the stabilization is dominated by electrostatic energy contributions . The thermal decomposition and nonlinear optical properties of pyrazole derivatives have also been studied, providing insights into their stability and potential applications .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Studies have demonstrated the synthesis and characterization of various heterocyclic compounds, including oxazepine derivatives, highlighting techniques and strategies for creating novel compounds with potential therapeutic applications. For instance, the design and synthesis of novel scaffolds for drug discovery, involving hybrids of beta-D-glucose with 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one and related heterocycles, showcase the innovative approaches in developing new drug candidates (Abrous et al., 2001).

Biological Activities and Applications

Heterocyclic compounds, including those with oxazepine and pyrazole moieties, have been explored for their antibacterial, anticancer, and enzyme inhibitory activities. For example, novel benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for potential antibacterial and anticancer activities, demonstrating the therapeutic potential of such compounds (Kuntala et al., 2015).

Another study focused on the synthesis and analgesic activity of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, highlighting the potential of these compounds in developing new analgesic drugs (Saad et al., 2011).

Propriétés

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-20-15-28-19-8-2-1-5-17(19)14-24(20)12-10-22-21(27)16-6-3-7-18(13-16)25-11-4-9-23-25/h1-9,11,13H,10,12,14-15H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOYJYOXFMUROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

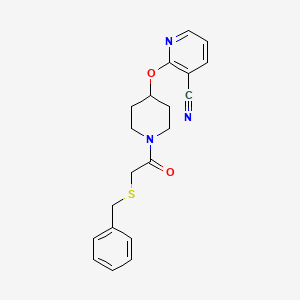

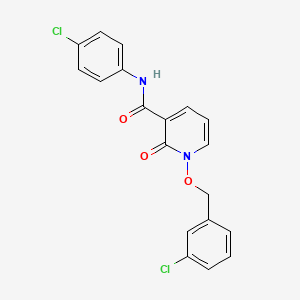

![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)

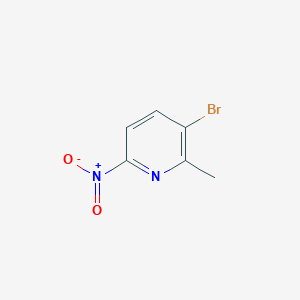

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)

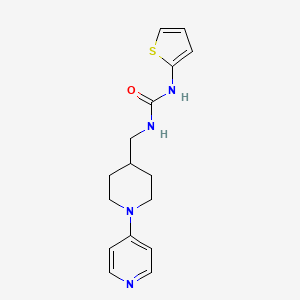

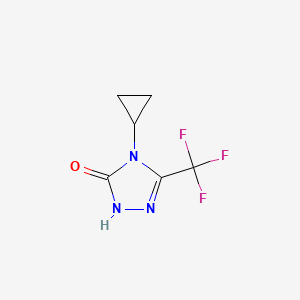

![3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2551421.png)